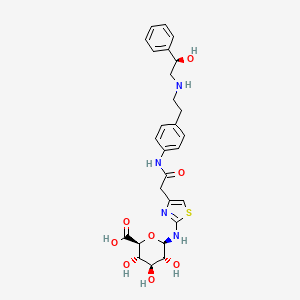
trans-Bifenthrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-Bifenthrin is the trans-isomer of Bifenthrin, which is a third-generation synthetic pyrethroid insecticide . It is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer .
Synthesis Analysis
The synthesis of Bifenthrin involves various steps and methods. The validation of the test procedure for the quantitative determination of bifenthrin contents in the emulsifiable concentrate and measurement of uncertainty was determined by gas chromatography with a flame ionization detector (FID) .Molecular Structure Analysis
The molecular formula of trans-Bifenthrin is C23H22ClF3O2 . It is a mixture of the E- and the Z-isomer and can be present as a cis-isomer and a trans-isomer .Chemical Reactions Analysis
Bifenthrin is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer . The main metabolite, 4’-OH-bifenthrin, is always found in amounts generally lower than 10% of TRR, other metabolites such as TFP acid, biphenyl alcohol or biphenyl acid mostly occurred in traces only .Physical And Chemical Properties Analysis
Trans-Bifenthrin is a colourless to pale yellow oil to solid. It is soluble in Chloroform (Slightly), Methanol (Slightly). Its boiling point is 453.2±45.0°C at 760 mmHg and melting point is 76-78°C. Its density is 1.262±0.06 g/cm3 .科学的研究の応用
Toxicity and Environmental Fate
- Environmental Impact and Toxicity: Bifenthrin, a chiral synthetic pyrethroid insecticide, exhibits high acute lethal toxicity to aquatic species and contributes significantly to the toxicity of insecticides in waters. It also causes sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects. The fate of bifenthrin in the environment, its interactions with biological systems, and the toxic effects of its main metabolites have been studied extensively. These effects include endocrine disruption and immunotoxicity, indicating the compound's broad environmental and health impacts (Yang, Wu, & Wang, 2018).
Applications Beyond Pesticide Use
- Insecticide-Treated Clothes: Insecticide-treated clothing, using active ingredients like bifenthrin, has been employed for personal protection against bites from various arthropods, including ticks, chigger mites, sandflies, and mosquitoes. This approach has shown varying degrees of protection against pathogen transmission, such as malaria and leishmaniasis, highlighting an important application in public health. The effectiveness and safety of such clothing, as well as emerging technologies to prolong insecticide activity on fabric, offer promising avenues for disease prevention (Banks, Murray, Wilder-Smith, & Logan, 2014).
Safety And Hazards
Bifenthrin is harmful if absorbed through skin. It can cause tingling, itching, burning, or numbness on the affected area. When inhaled, it can irritate the nose, throat, and lungs. Moreover, when large amounts of bifenthrin are ingested, it can cause sore throat, nausea, abdominal pain, and vomiting almost immediately . It is highly toxic to fish and small aquatic organisms .
将来の方向性
There is a drastic re-emergence of interest in the use of plant-derived compounds, called allelochemicals . Bifenthrin, which lacks the common structural moiety of most pyrethroids, diverged from the other pyrethroids tested in terms of both binding affinity to key P450s and depletion by P450s . There is also a study on improving the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .
特性
CAS番号 |
83322-02-5 |
|---|---|
製品名 |
trans-Bifenthrin |
分子式 |
C₂₃H₂₂ClF₃O₂ |
分子量 |
422.87 |
同義語 |
trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



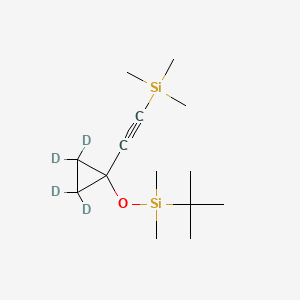
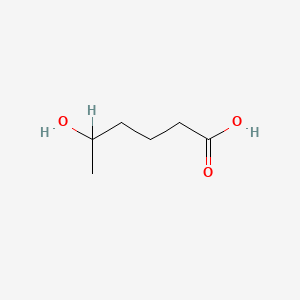

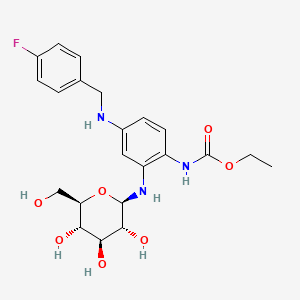
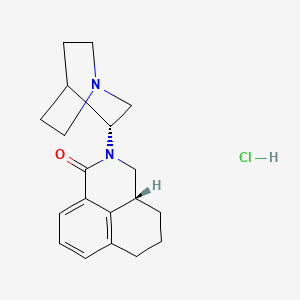
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
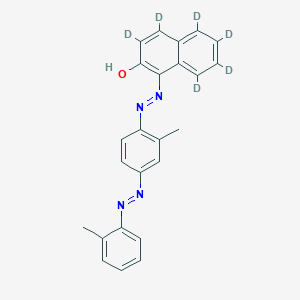
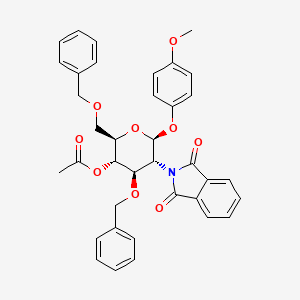
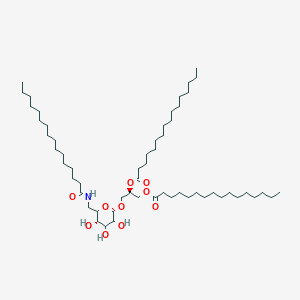
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
